molecular formula C12H7BrN2O B14904531 4-((5-Bromopyridin-2-yl)oxy)benzonitrile

4-((5-Bromopyridin-2-yl)oxy)benzonitrile

Cat. No.: B14904531
M. Wt: 275.10 g/mol
InChI Key: GQMVDXDTZZYSLG-UHFFFAOYSA-N
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Description

4-((5-Bromopyridin-2-yl)oxy)benzonitrile is an organic compound with the molecular formula C12H7BrN2O It is a derivative of benzonitrile, where a bromopyridinyl group is attached via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromopyridin-2-yl)oxy)benzonitrile typically involves the reaction of 5-bromopyridin-2-ol with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromopyridin-2-yl)oxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or nitrogen atoms.

    Coupling reactions: It can engage in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-((5-Bromopyridin-2-yl)oxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((5-Bromopyridin-2-yl)oxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridinyl group can enhance binding affinity and specificity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile
  • 4-((6-Bromopyridin-2-yl)oxy)methyl)benzonitrile

Uniqueness

4-((5-Bromopyridin-2-yl)oxy)benzonitrile is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the bromopyridinyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research applications .

Biological Activity

4-((5-Bromopyridin-2-yl)oxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and antimicrobial applications. This article presents a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a brominated pyridine ring linked to a benzonitrile moiety via an ether bond. The presence of the bromine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.

Chemical Formula : C12_{12}H8_{8}BrN\O

Molecular Weight : 267.1 g/mol

Anti-Cancer Activity

Research has indicated that this compound exhibits promising anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notably, flow cytometry assays revealed that the compound induces apoptosis in MCF-7 breast cancer cells, suggesting a mechanism involving cell cycle arrest and programmed cell death.

Key Findings :

  • IC50_{50} against MCF-7 cells: 25.72 ± 3.95 μM
  • Mechanism : Induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

In addition to its anti-cancer properties, this compound has shown antimicrobial activity against several bacterial strains. The mechanisms underlying its antibacterial effects are currently under investigation but may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Antimicrobial Efficacy Data :

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.030 mg/mL
Pseudomonas aeruginosa0.025 mg/mL

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Study on Cancer Cell Lines : A recent study evaluated the compound's effects on various cancer cell lines, including prostate (PC-3) and breast (MCF-7). Results showed significant cytotoxicity, with IC50_{50} values indicating effective inhibition at low concentrations.
  • Antimicrobial Testing : Research conducted using agar diffusion methods indicated that the compound exhibited strong antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.
  • Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to key proteins involved in cancer progression, providing insights into its potential as a therapeutic agent.

Properties

Molecular Formula

C12H7BrN2O

Molecular Weight

275.10 g/mol

IUPAC Name

4-(5-bromopyridin-2-yl)oxybenzonitrile

InChI

InChI=1S/C12H7BrN2O/c13-10-3-6-12(15-8-10)16-11-4-1-9(7-14)2-5-11/h1-6,8H

InChI Key

GQMVDXDTZZYSLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)Br

Origin of Product

United States

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